Tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride Tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20231743
InChI: InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-6-4-11(5-7-16)8-12-9-15-10-12;/h11-12,15H,4-10H2,1-3H3;1H
SMILES:
Molecular Formula: C14H27ClN2O2
Molecular Weight: 290.83 g/mol

Tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC20231743

Molecular Formula: C14H27ClN2O2

Molecular Weight: 290.83 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride -

Specification

Molecular Formula C14H27ClN2O2
Molecular Weight 290.83 g/mol
IUPAC Name tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-6-4-11(5-7-16)8-12-9-15-10-12;/h11-12,15H,4-10H2,1-3H3;1H
Standard InChI Key PWUGKFZGYXUMOD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CC2CNC2.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with an azetidin-3-ylmethyl group. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, while the azetidine nitrogen is protonated as a hydrochloride salt . Key structural attributes include:

  • Piperidine ring: A six-membered amine ring contributing to conformational flexibility.

  • Azetidine moiety: A four-membered saturated heterocycle that imposes steric constraints, enhancing binding specificity.

  • Boc protecting group: Enhances solubility and stabilizes the amine during synthetic procedures.

The three-dimensional conformation, validated by computational models , facilitates interactions with biological targets through hydrogen bonding and hydrophobic effects.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights:

  • 1H^1\text{H}-NMR: Peaks at δ 1.44 ppm (tert-butyl), δ 3.40–4.10 ppm (piperidine and azetidine protons), and δ 7.25 ppm (exchangeable HCl proton) .

  • IR: Stretching vibrations at 1680 cm1^{-1} (C=O) and 1250 cm1^{-1} (C-O).

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves multi-step routes to ensure regioselectivity and purity:

  • Boc Protection: Piperidine-4-carbaldehyde is reacted with di-tert-butyl dicarbonate to install the Boc group.

  • Reductive Amination: The aldehyde intermediate is condensed with azetidine-3-methanamine using sodium cyanoborohydride.

  • Salt Formation: Treatment with HCl in ethyl acetate yields the hydrochloride salt .

Optimization Notes:

  • Solvent choice (e.g., dichloromethane) minimizes side reactions.

  • Temperature control (<0°C) prevents Boc group cleavage during acidification.

Reaction Profile

The compound participates in reactions typical of amines and esters:

Reaction TypeReagentsProducts
DeprotectionHCl/dioxaneFree piperidine-azetidine amine
Ester HydrolysisNaOH/EtOHCarboxylic acid derivative
AlkylationMethyl iodideQuaternary ammonium salts

Applications in Medicinal Chemistry

Biological Target Engagement

The compound’s dual heterocyclic system enables interactions with:

  • Neurotransmitter Receptors: Dopamine D2_2 and serotonin 5-HT1A_{1A} receptors, implicated in neurological disorders.

  • Enzymes: Histone deacetylases (HDACs) and kinases, validated via molecular docking studies .

Preclinical Findings

  • In Vitro Activity: IC50_{50} = 120 nM against HDAC6 .

  • Blood-Brain Barrier Penetration: LogP = 2.1 predicts moderate CNS bioavailability.

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles.

  • Storage: Desiccated at 2–8°C under inert atmosphere.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Structural DifferenceApplication
tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylateC13H24N2O3\text{C}_{13}\text{H}_{24}\text{N}_2\text{O}_3Ether linkage vs. methylene spacerKinase inhibitor intermediate
tert-Butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamateC14H27N3O2\text{C}_{14}\text{H}_{27}\text{N}_3\text{O}_2Carbamate vs. hydrochloride saltProtease inhibition

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